2-amino-3-methoxybenzene-1-sulfonyl fluoride
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Description
“2-amino-3-methoxybenzene-1-sulfonyl fluoride” is a chemical compound. It is a type of sulfonyl fluoride, which is a class of compounds that have been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science . The compound has a molecular weight of 205.21 .
Synthesis Analysis
Sulfonyl fluorides can be synthesized through several methods. One approach involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves the use of sulfur-containing substrates, leading to the development of transition-metal-catalyzed processes based on palladium, copper, and nickel .Chemical Reactions Analysis
Sulfonyl fluorides are known for their reactivity and stability. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They are resistant to hydrolysis under physiological conditions, which has provided opportunities for synthetic chemists .Physical And Chemical Properties Analysis
Sulfonyl fluorides, including “2-amino-3-methoxybenzene-1-sulfonyl fluoride”, are known for their balance of reactivity and stability . They are resistant to hydrolysis under physiological conditions . The compound is a powder and is stored at a temperature of 4 degrees Celsius .Safety And Hazards
The safety information for “2-amino-3-methoxybenzene-1-sulfonyl fluoride” includes several hazard statements: EUH029, H302, H312, H314, H332, H335 . These indicate that the compound can be hazardous if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage .
Future Directions
Sulfonyl fluorides have emerged as a significant functional group with diverse applications being reported. They have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The advent of sulfur(VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . This suggests that “2-amino-3-methoxybenzene-1-sulfonyl fluoride” and similar compounds may have promising future applications in these areas.
properties
IUPAC Name |
2-amino-3-methoxybenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZYTQPOFFAFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methoxybenzene-1-sulfonyl fluoride |
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